N-([2,3'-bipyridin]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that combines the structural features of bipyridine, benzofuran, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps:
Synthesis of 2,3’-bipyridine: This can be achieved through the coupling of pyridine derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions.
Formation of 7-methoxybenzofuran: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the bipyridine and benzofuran moieties: This can be done using a variety of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Introduction of the carboxamide group: This step typically involves the reaction of the intermediate with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bipyridine moiety can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated benzofuran derivative, while reduction of the carboxamide group can produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, N-([2,3’-bipyridin]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for studying electron transfer processes and catalysis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving metal ion dysregulation.
Industry
In industry, the compound’s coordination properties are exploited in the development of new materials, such as metal-organic frameworks (MOFs) and catalysts for chemical reactions.
Mechanism of Action
The mechanism by which N-([2,3’-bipyridin]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide exerts its effects involves its ability to chelate metal ions. This chelation can alter the electronic properties of the metal center, facilitating various catalytic processes. The bipyridine moiety is particularly effective at stabilizing metal ions in different oxidation states, which is crucial for redox reactions.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, used extensively in the formation of metal complexes.
4,4’-Bipyridine: Another bipyridine derivative, commonly used in the synthesis of coordination polymers.
7-Methoxybenzofuran: A simpler analog that lacks the bipyridine moiety but retains the benzofuran structure.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide is unique due to its combination of bipyridine and benzofuran structures, which endows it with distinct electronic and coordination properties. This makes it particularly versatile for applications in both coordination chemistry and medicinal research.
By combining these structural elements, the compound offers a unique platform for exploring new chemical reactivities and biological activities, distinguishing it from simpler analogs and other bipyridine derivatives.
Properties
IUPAC Name |
7-methoxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-26-18-6-2-4-15-10-19(27-20(15)18)21(25)24-12-14-7-8-17(23-11-14)16-5-3-9-22-13-16/h2-11,13H,12H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVUDFIJUXEVFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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